
Dihydrochlorure de 2-(1-méthyl-1H-pyrazol-5-yl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(1-Methyl-1H-pyrazol-5-yl)propan-2-amine dihydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related pyrazole derivatives and their chemical properties, which can provide insights into the behavior of similar compounds. Pyrazole derivatives are known for their diverse applications in pharmaceuticals and materials science due to their unique structural features .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of diketones with hydrazines, followed by various alkylation and ring closure reactions to introduce different substituents and create a diverse library of compounds . For example, the synthesis of 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives starts from carboxylic acid and ethyl 3-aryl-1H-pyrazole-5-carboxylate . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which can be further modified with various substituents affecting the compound's properties. X-ray diffraction analysis is commonly used to determine the spatial structure of these compounds, as seen in the study of a novel oxadiazole derivative . The Schiff base derivatives of pyrazolone, for instance, exhibit structural tautomerism and can remain in the amine-one(I) tautomeric form, which is stabilized by strong hydrogen bonding .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, including alkylation and ring closure, to generate structurally diverse compounds. For instance, a ketonic Mannich base derived from 2-acetylthiophene was used to produce dithiocarbamates, thioethers, and various N-alkylated azoles. Ring closure reactions with bifunctional nucleophiles yielded pyrazolines, pyridines, and other heterocyclic compounds . These reactions highlight the versatility of pyrazole derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by the substituents on the pyrazole moiety and the solvent used. For example, the absorption maxima and emission spectra of the compounds vary with the substituents in the N-1 position of the pyrazole ring and the para position of the benzene moiety. The intensity of absorption and fluorescence is also affected by the substituents on the aryl ring bonded to the pyrazole moiety, and these properties change with increasing solvent polarity . These findings are crucial for understanding the behavior of pyrazole derivatives in different environments and for their potential applications in optical materials.
Applications De Recherche Scientifique
Activité antileishmanienne
La leishmaniose, causée par les parasites Leishmania transmis par les piqûres de phlébotomes, affecte des millions de personnes dans le monde. Des recherches ont montré que certains dérivés de pyrazole couplés à l'hydrazine, y compris ce composé, présentent une activité antileishmanienne puissante. Plus précisément, le composé 13 a démontré une activité antipromastigote supérieure, surpassant les médicaments standard comme la miltefosine et la désoxycholate d'amphotéricine B . L'étude de l'amarrage moléculaire soutient en outre son efficacité contre les parasites Leishmania.
Activité antipaludique
Le paludisme, transmis par les moustiques infectés par Plasmodium, reste un problème de santé mondiale. Les mêmes dérivés de pyrazole couplés à l'hydrazine ont été évalués pour leur activité antipaludique. Les composés 14 et 15 ont présenté des effets d'inhibition significatifs contre Plasmodium berghei, suggérant leur potentiel en tant qu'agents antipaludiques .
Activation de NAMPT
La nicotinamide phosphoribosyltransférase (NAMPT) joue un rôle crucial dans le métabolisme cellulaire et le vieillissement. L'activation de la NAMPT est une cible thérapeutique attrayante pour diverses maladies. Il est intéressant de noter que ce composé a été identifié comme un activateur puissant de la NAMPT, le rendant pertinent pour la recherche métabolique et liée au vieillissement .
Inhibition du CYP
Les enzymes du cytochrome P450 (CYP) sont essentielles au métabolisme des médicaments. Les chercheurs ont étudié la modulation de la lipophilie pour traiter l'inhibition directe (DI) du CYP. Ce composé, avec un noyau de triazolo[1,5-a]pyridine, inhibe efficacement le CYP tout en maintenant l'activité de la NAMPT .
Recherche sur le cancer de la prostate
Dans un contexte connexe, les dérivés de pyrazole ont été explorés pour leurs effets sur les cellules cancéreuses de la prostate. Le noyau pyrazole a favorisé une inhibition de croissance améliorée dans les cellules PC-3 .
Mécanisme D'action
Target of Action
It is known that pyrazole derivatives, which this compound is a part of, have a broad range of biological activities . They are often used as building blocks in medicinal chemistry .
Mode of Action
It can react with acids or acyl groups to form corresponding salts or amides .
Biochemical Pathways
It is known that pyrazole derivatives can affect a variety of biological activities .
Propriétés
IUPAC Name |
2-(2-methylpyrazol-3-yl)propan-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-7(2,8)6-4-5-9-10(6)3;;/h4-5H,8H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQKEBVPODCQSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=NN1C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2508288.png)
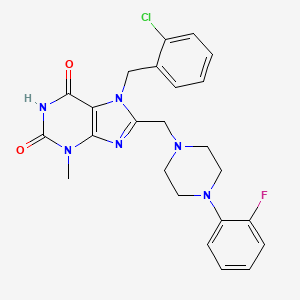
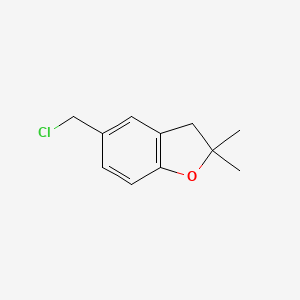

![N-[(6-Ethoxypyridin-2-yl)methyl]-N-(1-ethylpyrazol-4-yl)prop-2-enamide](/img/structure/B2508293.png)
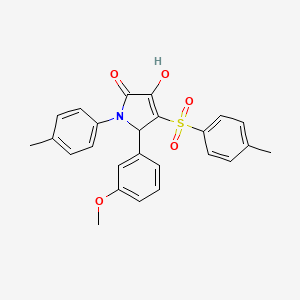
![[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate](/img/structure/B2508295.png)
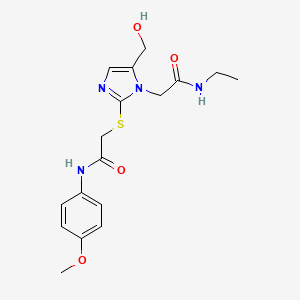
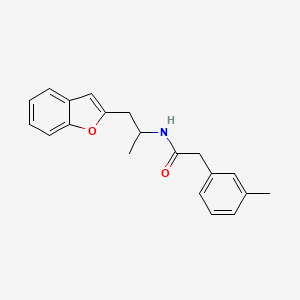
![1-(1,3-Benzodioxol-5-yl)-3-[4-(4-fluorophenyl)piperazino]-1-propanone](/img/structure/B2508299.png)
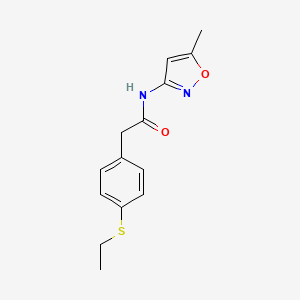
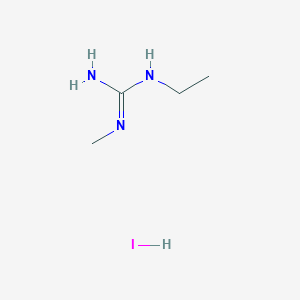
![ethyl 1-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2508306.png)